molecular formula C19H17BrN4OS B308569 10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

Cat. No.: B308569
M. Wt: 429.3 g/mol
InChI Key: OULJLHWAYCXJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a bromine atom, an ethylphenyl group, and a methylthio group

Preparation Methods

The synthesis of 10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core benzoxazepine structure, followed by the introduction of the bromine atom, ethylphenyl group, and methylthio group through various substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as sodium methoxide or halogenating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific functional groups.

Scientific Research Applications

10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in treating various diseases.

    Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

10-bromo-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can be compared with other similar compounds, such as:

    6-(4-Ethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    10-Bromo-6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

    10-Bromo-6-(4-ethylphenyl)-3-(methylsulfonyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Features a methylsulfonyl group instead of a methylthio group, which may influence its stability and reactivity.

Properties

Molecular Formula

C19H17BrN4OS

Molecular Weight

429.3 g/mol

IUPAC Name

10-bromo-6-(4-ethylphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H17BrN4OS/c1-3-11-4-6-12(7-5-11)17-21-15-9-8-13(20)10-14(15)16-18(25-17)22-19(26-2)24-23-16/h4-10,17,21H,3H2,1-2H3

InChI Key

OULJLHWAYCXJAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC

Origin of Product

United States

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